molecular formula C13H19N3O3 B4285993 ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate

ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate

Cat. No. B4285993
M. Wt: 265.31 g/mol
InChI Key: LXRFHUOVHUAAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and other sensory disorders. In

Mechanism of Action

Ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate acts as a selective antagonist of the purinergic P2X3 receptor, which is primarily expressed in sensory neurons. P2X3 receptors are activated by ATP released from damaged or inflamed tissues, and their activation leads to the depolarization of sensory neurons and the release of neurotransmitters that signal pain and sensory information. ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate blocks the activation of P2X3 receptors by binding to the receptor and preventing ATP from binding and activating the channel.
Biochemical and Physiological Effects:
ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate has been shown to reduce pain and sensory hypersensitivity in animal models of chronic pain and neuropathic pain. It has also been shown to reduce inflammatory pain and mechanical hypersensitivity in models of arthritis and bone cancer pain. ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate has no significant effects on motor function or coordination, and does not produce sedation or other central nervous system effects.

Advantages and Limitations for Lab Experiments

Ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate is a highly selective and potent antagonist of the P2X3 receptor, making it a valuable tool for studying the role of this receptor in pain and sensory processing. However, its hydrophobic nature and low solubility in aqueous solutions can make it difficult to work with in some experimental settings. Additionally, its high potency and selectivity may make it less useful for studying the role of other purinergic receptors in pain and sensory processing.

Future Directions

There are several potential future directions for research on ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate and its therapeutic applications. One area of interest is the development of more selective and potent P2X3 receptor antagonists that can be used to further elucidate the role of this receptor in pain and sensory processing. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate and other P2X3 receptor antagonists. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate and other P2X3 receptor antagonists in the treatment of chronic pain and other sensory disorders.

Scientific Research Applications

Ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and other sensory disorders. The P2X3 receptor is a ligand-gated ion channel that is primarily expressed in sensory neurons and plays a key role in pain and sensory processing. ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate has been shown to selectively block P2X3 receptors and reduce pain and sensory hypersensitivity in animal models of chronic pain and neuropathic pain.

properties

IUPAC Name

ethyl 3-(1-pyridin-3-ylethylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-19-12(17)6-8-15-13(18)16-10(2)11-5-4-7-14-9-11/h4-5,7,9-10H,3,6,8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFHUOVHUAAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[1-(pyridin-3-yl)ethyl]carbamoyl}-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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